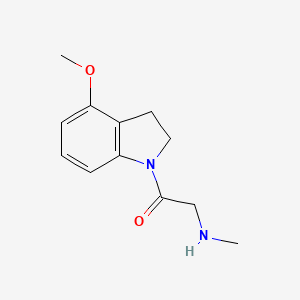

![molecular formula C10H16ClNO2 B1477181 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 2092102-45-7](/img/structure/B1477181.png)

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one

Descripción general

Descripción

3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one, also known as 3-Cl-1-POP, is an organic compound belonging to the family of heterocyclic compounds. It is a member of the azaspirocyclic family of compounds and is found in several different types of plants. 3-Cl-1-POP has been widely studied in recent years due to its potential applications in a variety of scientific and medical fields.

Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic Compounds

This compound is a type of spirocyclic oxetane, which are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They can be used in the synthesis of other complex spirocyclic compounds .

Drug Discovery

Spirocyclic oxetanes such as this compound were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They can be used in drug discovery projects, particularly those that require a substituent that enables higher binding affinities to certain active sites .

Enzyme Interaction Studies

This compound could be used in studies involving the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is over-expressed in cancer cell lines . The compound’s oxetane group offers the hydrogen bonding capacity necessary for efficient binding to the His194 residue of NQO1 .

Antiviral and Antiretroviral Research

Although the details are not specified, this compound is listed under “Other antivirals and antiretrovirals” on a chemical standards website . This suggests potential applications in the research of antiviral and antiretroviral drugs.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-1-(2-oxa-7-azaspiro[3Spirocyclic oxetanes such as 2-oxa-7-azaspiro[35]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Mode of Action

The specific interaction of 3-Chloro-1-(2-oxa-7-azaspiro[3This could potentially enable more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the pathways related to the enzymatic reduction of quinones .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-1-(2-oxa-7-azaspiro[3The oxetane ring in the compound is known for its metabolic robustness in comparison to carbonyl alternatives , which might influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Chloro-1-(2-oxa-7-azaspiro[3Given its potential interaction with nqo1, it might influence the enzymatic reduction of quinones, potentially leading to changes at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-1-(2-oxa-7-azaspiro[3It’s worth noting that the compound should be stored in a dark place, sealed in dry, at 2-8°c , suggesting that light, moisture, and temperature might affect its stability.

Propiedades

IUPAC Name |

3-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICLGLPQTXJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12COC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid](/img/structure/B1477099.png)

![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477102.png)

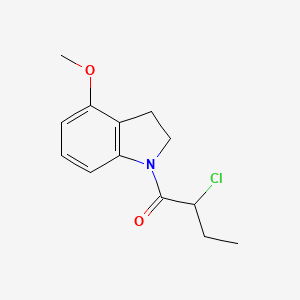

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![1-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477104.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)

![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)

![3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477114.png)

![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477116.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)